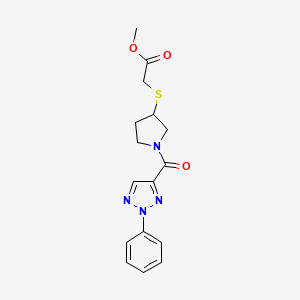

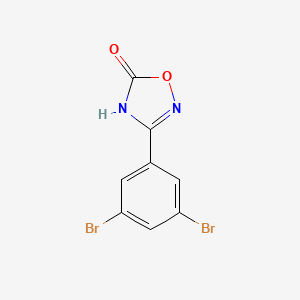

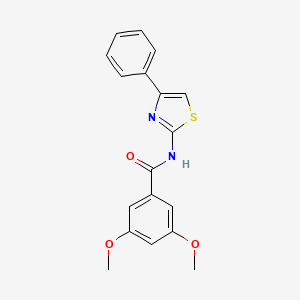

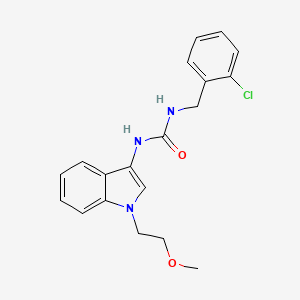

(2E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one, also known as 25E-NBOH, is a synthetic psychedelic compound with hallucinogenic properties. It belongs to the 2C family of phenethylamines and is a derivative of the popular drug 2C-B. The chemical structure of 25E-NBOH is similar to other psychedelic compounds, such as LSD and psilocybin, and it has gained attention in recent years for its potential use in scientific research.

Applications De Recherche Scientifique

Photophysical Properties and NLO Applications

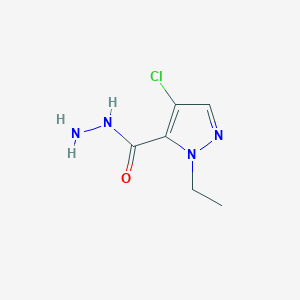

Molecular Structure and Hyperpolarizability Analysis : A study by Najiya et al. (2014) on a structurally similar compound, "(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one," highlighted its synthesis and analysis, including FT-IR, NBO analysis, and HOMO-LUMO studies. The research demonstrated the compound's significant hyperpolarizability, indicating potential applications in non-linear optics (NLO) due to its electron density transfer properties, comparable to standard NLO materials like urea (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).

Fluorescent Molecular Probes : Diwu et al. (1997) synthesized fluorescent solvatochromic dyes, demonstrating the potential of dimethoxyphenyl compounds as ultrasensitive fluorescent probes for biological applications. This study underscores the ability of such compounds to act as molecular probes due to their strong solvent-dependent fluorescence (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Charge Transfer and Solvatochromic Shifts

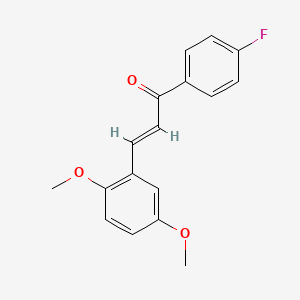

Solvatochromic Shifts and Fluorescence : Asiri et al. (2017) investigated the solvatochromic properties of "(2E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one," a compound similar to the one . The study focused on dipole moments, fluorescence quantum yields, and the impact of solvent polarity on absorption and emission, demonstrating the compound's potential in photophysical studies and materials science (Asiri, Sobahi, Osman, & Khan, 2017).

Crystal Structure and Materials Science

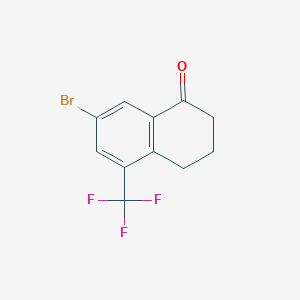

Crystal Structures and Hirshfeld Surface Analysis : Salian et al. (2018) synthesized and characterized chalcone derivatives, including "(2E)-1-(4-Fluorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one," via Claisen-Schmidt condensation. The study detailed crystal structures, intermolecular interactions, and Hirshfeld surface analysis, offering insights into the material's structural stability and potential applications in material science and molecular engineering (Salian, Narayana, Sarojini, Mahesh, Byrappa, & Kumar, 2018).

Synthesis and Organic Chemistry Applications

Synthesis and NLO Properties of Novel Compounds : Research by Shruthi et al. (2017) on the synthesis of a novel organic NLO material illustrates the broader potential of compounds with similar structures for applications in optics. The study emphasizes the synthesis methodology, crystal growth, and the compound's transparency in the visible region, highlighting its NLO efficiency (Shruthi, Ravindrachary, Prasad, Guruswamy, & Hegde, 2017).

Propriétés

IUPAC Name |

(E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO3/c1-20-15-8-10-17(21-2)13(11-15)5-9-16(19)12-3-6-14(18)7-4-12/h3-11H,1-2H3/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEXAQQSIRHLFE-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

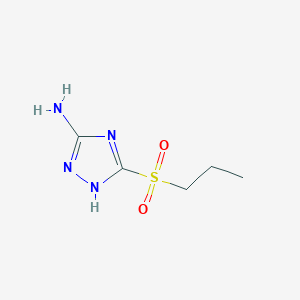

![N1-butyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2972285.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2972288.png)